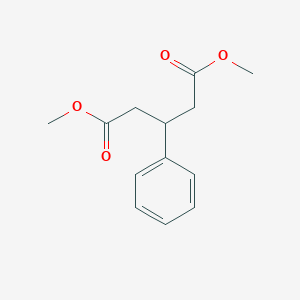

Dimethyl 3-phenylpentanedioate

Description

Structure

2D Structure

Properties

CAS No. |

19006-47-4 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

dimethyl 3-phenylpentanedioate |

InChI |

InChI=1S/C13H16O4/c1-16-12(14)8-11(9-13(15)17-2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |

InChI Key |

ZJXYACWWRPIGEQ-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(CC(=O)OC)C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)C1=CC=CC=C1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 3 Phenylpentanedioate

Classical and Contemporary Synthetic Routes to Diester Moiety Formation

The formation of the diester functional groups in Dimethyl 3-phenylpentanedioate can be achieved through several established and modern synthetic methods. These routes primarily involve the direct conversion of the corresponding dicarboxylic acid or the construction of the carbon skeleton through condensation reactions.

Esterification Reactions of Corresponding Dicarboxylic Acids

The most direct method for the synthesis of this compound is the esterification of 3-phenylpentanedioic acid. The Fischer-Speier esterification is a classical and widely employed method for this transformation. rsc.orgwikipedia.orgpsiberg.com This acid-catalyzed reaction involves the treatment of the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the diester, a large excess of the alcohol (methanol) is typically used, which can also serve as the solvent. masterorganicchemistry.comsciencemadness.org The removal of water as it is formed, for instance, through azeotropic distillation, can also shift the equilibrium to favor the product. psiberg.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

| Reactants | Catalyst | Solvent | Key Conditions | Product | Typical Yield |

| 3-Phenylpentanedioic Acid, Methanol | H₂SO₄ or TsOH | Excess Methanol | Reflux | This compound | High |

Condensation and Related Coupling Reactions in Diester Synthesis

Condensation reactions provide a powerful tool for the construction of the carbon backbone of substituted pentanedioates. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com While a direct Knoevenagel condensation to form this compound is not explicitly detailed, related strategies like the Michael addition are highly relevant.

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a key strategy. For instance, the addition of dimethyl malonate to methyl crotonate, catalyzed by a base, can be envisioned as a pathway to a substituted pentanedioate (B1230348) skeleton. researchgate.net Another relevant example is the unusual Michael addition of methyl 3,3-dimethoxypropionate to α,β-unsaturated esters, which yields dimethyl 2-(methoxymethylene)pentanedioates. These intermediates can be further elaborated to the desired 3-phenyl substituted structure.

A plausible synthetic route could involve the Knoevenagel condensation of benzaldehyde (B42025) with a malonic ester derivative, followed by a Michael addition and subsequent transformations. The Doebner modification of the Knoevenagel condensation is another relevant technique, particularly when one of the activating groups on the nucleophile is a carboxylic acid. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Reagent | Key Intermediate |

| Michael Addition | Dimethyl malonate, Methyl crotonate | Base (e.g., Triethylamine, DABCO) | Trimethyl 1,1,2-ethanetricarboxylate derivative |

| Knoevenagel-Michael | Benzaldehyde, Diethyl malonate | Base | Diethyl 2-benzylidenemalonate |

Unanticipated Formation in Coordination Chemistry Investigations

Serendipity in chemical research can sometimes lead to the formation of unexpected products. In one reported instance, this compound was unexpectedly obtained during an attempt to synthesize a Cadmium(II) coordination complex under hydrothermal conditions. The intended reaction involved 3-phenylglutaric acid, among other ligands, in a water/methanol solvent mixture. The isolation of the diester highlights the potential for esterification to occur under conditions not typically designed for this purpose, likely catalyzed by the metal salt or driven by the specific reaction environment.

Advanced Carbon-Carbon Bond Forming Strategies for Substituted Pentanedioates

Modern organic synthesis has developed sophisticated methods for the stereocontrolled formation of carbon-carbon bonds, offering precise control over the architecture of complex molecules.

Allylic–Allylic Alkylation for Dicarboxylic Acid Derivatives

A powerful and contemporary strategy for the synthesis of dicarboxylic acid derivatives involves the allylic-allylic alkylation reaction. nih.govacs.orgresearchgate.net This method allows for the coupling of two allylic fragments, providing a route to complex and stereochemically rich structures.

A key innovation in this area is the use of vinylogous pronucleophiles. nih.govacs.orgresearchgate.net One such pronucleophile is 3,5-dimethyl-4-nitroisoxazole (B73060). nih.govacs.orgresearchgate.netsmolecule.comresearchgate.net In a notable study, this compound was used in the allylic-allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates. The reaction, catalyzed by dimeric cinchona alkaloids, proceeds with excellent enantiocontrol. nih.govacs.orgresearchgate.net

The synthetic utility of this method was demonstrated by the transformation of the resulting product into a dicarboxylic acid derivative. The isoxazole (B147169) moiety in the alkylation product serves as a masked carboxylic acid group. smolecule.comresearchgate.net Treatment with aqueous sodium hydroxide (B78521) leads to the ring-opening of the isoxazole and formation of the dicarboxylic acid. Subsequent esterification with methanol yields the corresponding dimethyl ester. nih.govacs.org For example, the synthesis of (R)-Dimethyl 2-methylene-3-phenylpentanedioate, a compound structurally related to the target molecule, was achieved with an 83% yield from the corresponding isoxazole precursor. nih.govacs.org

| Step | Reactants | Catalyst/Reagent | Product | Yield |

| Allylic-Allylic Alkylation | Morita-Baylis-Hillman carbonate, 3,5-Dimethyl-4-nitroisoxazole | Dimeric cinchona alkaloid derivative | (R)-Methyl 4-(3-methyl-4-nitroisoxazol-5-yl)-2-methylene-3-phenylbutanoate | 84% |

| Hydrolysis & Esterification | (R)-Methyl 4-(3-methyl-4-nitroisoxazol-5-yl)-2-methylene-3-phenylbutanoate | 1. NaOH(aq) 2. Methanol, Acid | (R)-Dimethyl 2-methylene-3-phenylpentanedioate | 83% |

Mechanistic Pathways of Nucleophilic Catalysis in Alkylation Reactions

Nucleophilic catalysis plays a important role in the formation of carbon-carbon bonds, particularly in alkylation reactions for the synthesis of dicarboxylic acid derivatives. The underlying mechanism typically involves the activation of a substrate by a nucleophilic catalyst, which facilitates the key bond-forming step.

A representative mechanistic scenario is the allylic-allylic alkylation reaction, which can be initiated through two parallel activation processes. acs.org In one pathway, a Morita–Baylis–Hillman (MBH) carbonate reacts with a nucleophilic catalyst, such as a dimeric cinchona alkaloid, in an SN2′ reaction. acs.orgresearchgate.net This generates a key intermediate and releases carbon dioxide and an alkoxide anion. Concurrently, a pronucleophile, such as 3,5-dimethyl-4-nitroisoxazole, is deprotonated to form a stabilized anion. acs.org A subsequent SN2′ reaction between the catalyst-activated intermediate and the stabilized anion yields the final product and regenerates the catalyst, allowing it to re-enter the catalytic cycle. acs.org This catalytic cycle demonstrates how a nucleophile can mediate the alkylation process, leading to complex molecular structures with high efficiency. acs.orgresearchgate.net Evidence suggests that anion-binding to a catalyst can induce a stepwise, SN1-type mechanism in certain substitution reactions, expanding the scope of nucleophilic catalysis to include the formation of carbocation intermediates. nih.gov

Cycloaddition Reactions in the Construction of Phenylpentanedioate Scaffolds

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic, and subsequently acyclic, molecular frameworks. mdpi.com These reactions, particularly the inverse-electron-demand Diels-Alder reaction, are effective for creating highly substituted heterocyclic scaffolds which can be precursors to desired structures. nih.gov While direct synthesis of this compound via cycloaddition is not commonly cited, the construction of related complex polycyclic carbon scaffolds is well-established. beilstein-journals.org

For instance, the [4+2] cycloaddition of azatrienes with sulfene, generated in situ from methanesulfonyl chloride and triethylamine, proceeds with high regioselectivity to form thiazinedioxide derivatives. scirp.org Similarly, photosensitized dearomative cycloadditions between simple naphthalenes and activated alkenes can produce complex bridged bicyclic products. rsc.org These methods highlight the potential of cycloaddition chemistry to assemble the core structure, which could then be transformed into a phenylpentanedioate scaffold through subsequent chemical steps. The versatility of cycloadditions allows for the participation of various components, such as 2π, 4π, or 6π systems, enabling access to a diverse range of molecular architectures. beilstein-journals.org

Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound and its analogues requires precise control over the formation of chiral centers. This is achieved through asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Organocatalysis in Diester Construction

Asymmetric organocatalysis has emerged as a robust strategy for the enantioselective synthesis of complex molecules, including those with diester functionalities. nih.govnih.gov Chiral bifunctional organocatalysts are particularly effective in this regard. For example, a triaryliminophosphorane-thiourea organocatalyst has been successfully employed in the asymmetric sulfa-Michael addition of alkyl thiols to enone diesters. nih.govacs.org This reaction produces a range of α-sulfaketones in high yields and with excellent enantioselectivities. nih.gov

Similarly, the conjugate addition of nitroalkanes to enone diester electrophiles can be catalyzed by a chiral bifunctional iminophosphorane. nih.gov This method allows for the creation of two adjacent stereocenters with high levels of both enantio- and diastereoselectivity. The resulting products, containing a gem-diester handle, can be further manipulated to generate even more stereochemically complex structures. nih.govnih.gov

Table 1: Asymmetric Organocatalytic Additions to Enone Diesters Data sourced from multiple experimental reports.

| Catalyst | Nucleophile | Substrate Type | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Triaryliminophosphorane-thiourea | Alkyl thiols | Enone diesters | High | High | N/A | nih.gov, acs.org |

| Bifunctional triaryliminophosphorane | Nitroalkanes | Enone diesters | Excellent | Excellent | High | nih.gov |

| Tertiary amino-urea | 2-Isocyanatomalonate diesters | o-Quinone methides | up to 93% | up to 99% ee | >20:1 | rsc.org |

Transition-Metal-Catalyzed Asymmetric Transformations

Transition-metal catalysis is a cornerstone of asymmetric synthesis, providing powerful tools for the enantioselective formation of C-C bonds. chinesechemsoc.org Merging transition-metal catalysis with radical chemistry has proven to be an effective strategy for controlling reactivity and selectivity. researchgate.net These methods are applicable to the synthesis of chiral diester analogues through various transformations.

For instance, palladium-catalyzed asymmetric allylic substitution reactions are a powerful method for forming C-C bonds enantioselectively. chinesechemsoc.org Similarly, rhodium(I) catalysis is effective for the conjugate addition of aromatic boronic acids, allowing for the synthesis of chiral cyclohexanones that are precursors to more complex molecules. nih.gov The choice of metal and chiral ligand is crucial for achieving high yields and enantiomeric excesses. nih.gov Dynamic kinetic asymmetric transformations (DYKAT) catalyzed by transition metals represent another advanced strategy to convert racemic starting materials into a single, enantioenriched product. researchgate.net

Lewis Acid Catalysis and Chiral Counteranion Effects

Chiral Lewis acid catalysis is a prominent strategy for achieving high enantioselectivity in a variety of chemical transformations. diva-portal.org The Lewis acid activates the substrate, typically an electrophile, while a chiral ligand environment dictates the stereochemical outcome of the reaction. rsc.org

A sophisticated approach within this area is Asymmetric Counteranion-Directed Catalysis (ACDC). Here, the counteranion of a cationic Lewis acid catalyst is itself chiral and is responsible for inducing enantioselectivity. This strategy has been shown to be effective in various reactions. For example, in a chiral Lewis acid-catalyzed [4+3] cycloaddition, the use of [SbF₆]⁻ as a counteranion was found to significantly improve the enantiomeric excess compared to other anions. acs.org The interplay between the Lewis acidic metal center, the chiral ligand, and the counteranion creates a highly organized chiral environment that effectively shields one face of the substrate, leading to high stereocontrol. rsc.orgchemrxiv.org The ability to tune the catalyst by modifying the metal, ligand, and counteranion provides a versatile platform for optimizing asymmetric transformations. chemrxiv.org

Table 2: Influence of Lewis Acid and Counteranion on Enantioselectivity Illustrative examples from cycloaddition reactions.

| Lewis Acid/Ligand | Counteranion | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Cu(OTf)₂ / Bisoxazoline | OTf⁻ | [4+3] Cycloaddition | High | Moderate | acs.org |

| Cu(OTf)₂ / Bisoxazoline | SbF₆⁻ | [4+3] Cycloaddition | High | High | acs.org |

| Sc(OTf)₃ / Bipyridine | OTf⁻ | Michael Addition | 93% | 91% (S) | chemrxiv.org |

| Yb(OTf)₃ / Bipyridine | OTf⁻ | Michael Addition | 89% | 85% (R) | chemrxiv.org |

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry in organic synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directing the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgresearchgate.net

This strategy involves three key steps: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary. numberanalytics.com For example, in the synthesis of chiral amines, N-acylhydrazones derived from chiral aldehydes or ketones can serve as effective radical acceptors. Chelation of a Lewis acid to the chiral N-acylhydrazone creates a rigid structure, allowing a substituent on the auxiliary to effectively block one face of the C=N bond, thereby directing the approach of an incoming radical. nih.gov Similarly, oxazolidinones, popularized by David A. Evans, are widely used as chiral auxiliaries to control the stereochemistry of alkylation and aldol reactions, which can be key steps in the synthesis of precursors for diesters. wikipedia.org The steric and electronic properties of the auxiliary, along with the reaction conditions, are critical factors that influence the stereochemical outcome. numberanalytics.com

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Stereocontrol Mechanism | Reference |

|---|---|---|---|

| Oxazolidinones (Evans) | Alkylation, Aldol Reactions | Steric hindrance from the substituent on the oxazolidinone ring directs the approach of the electrophile. | wikipedia.org |

| Camphorsultam (Oppolzer) | Diels-Alder, Alkylation | The bulky sultam structure provides effective facial shielding of the attached substrate. | wikipedia.org |

| Pseudoephedrine | Alkylation | Forms a stable chelate with the enolate, leading to a rigid conformation that directs alkylation. | wikipedia.org |

| 8-Phenylmenthol | Conjugate Addition | The phenylmenthol group biases the conformation of the enoate, leading to diastereoselective addition. | wikipedia.org |

Optical Resolution and Chromatographic Separation Techniques for Enantiomer Isolation

The separation of enantiomers from a racemic mixture, a process known as optical resolution, is a critical step in obtaining enantiopure compounds. For this compound and related structures, both optical resolution methods and direct chromatographic separation of enantiomers are viable strategies. These techniques rely on the differential interaction of enantiomers with a chiral environment to enable their separation.

Optical Resolution

Optical resolution involves the conversion of a racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated by conventional methods like crystallization or chromatography. Subsequently, the separated diastereomers are converted back to the individual enantiomers.

One common method of optical resolution is through the use of resolving agents. For dicarboxylic acids or their esters, chiral bases can be used to form diastereomeric salts that possess different solubilities, allowing for separation by fractional crystallization. chiralpedia.com For instance, racemic acids can be resolved using chiral bases like brucine (B1667951) or quinine (B1679958) to create salts with one of the enantiomers. chiralpedia.com

Another powerful technique is enzymatic resolution. Lipases, for example, can selectively catalyze the hydrolysis of one enantiomer of an ester in a racemic mixture, leaving the other enantiomer unreacted. This method has been noted in the context of related compounds, such as the asymmetric hydrolysis of diethyl 3-phenylpentanedioate. google.com The unreacted ester and the hydrolyzed acid can then be separated based on their different chemical properties.

A study on the optical resolution of dimethyl α-hydroxy-arylmethylphosphonates utilized the acidic calcium salt of O,O′-dibenzoyl-(2R,3R)-tartaric acid as a resolving agent to form diastereomeric complexes. mdpi.comresearchgate.net These complexes were then separated, and the major enantiomers were obtained with high enantiomeric excess after decomposition of the diastereomers. mdpi.comresearchgate.net

Table 1: Comparison of Optical Resolution Methods

| Method | Principle | Advantages | Common Applications |

| Diastereomeric Salt Formation | Reaction of a racemic acid or base with a chiral resolving agent to form diastereomeric salts with different solubilities. chiralpedia.com | Scalable, well-established technique suitable for industrial production. chiralpedia.com | Resolution of racemic acids and bases. chiralpedia.com |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. google.com | High enantioselectivity, mild reaction conditions. | Asymmetric hydrolysis of esters, amides, or acylation of alcohols. |

| Diastereomeric Complex Formation | Formation of non-covalent diastereomeric complexes with a chiral resolving agent. mdpi.com | Can be applied to a variety of functional groups. | Resolution of alcohols, phosphonates, and other neutral compounds. mdpi.com |

Chromatographic Separation Techniques

Chromatography is a powerful and widely used technique for the separation of enantiomers. chiralpedia.com This can be achieved either by separating diastereomers derived from the racemate (indirect method) or by directly separating the enantiomers on a chiral stationary phase (CSP) (direct method). mdpi.com

Direct Chiral Chromatography

Direct enantiomeric separation is most commonly performed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) equipped with a Chiral Stationary Phase (CSP). chiralpedia.commdpi.com The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities. preprints.org The enantiomer that forms the less stable complex interacts more weakly with the CSP and therefore elutes first, while the enantiomer forming the more stable complex is retained longer. preprints.org Polysaccharide derivatives are among the most effective and widely used CSPs for HPLC. nih.gov

Achiral Chromatography for Enantiomerically Enriched Products

In cases where an enantioselective synthesis yields a product with a significant enantiomeric excess, standard achiral chromatography, such as flash chromatography on silica (B1680970) gel, can sometimes be used for purification. nih.govacs.orgacs.org While silica gel itself is achiral, the physical properties of the major enantiomer and the minor enantiomer in a non-racemic mixture can sometimes differ enough to allow for separation, a phenomenon known as self-disproportionation of enantiomers (SDE). mpg.de In a reported synthesis of (R)-Dimethyl 2-Methylene-3-phenylpentanedioate, the enantiomerically enriched product was isolated and purified by flash chromatography on silica gel. nih.govacs.orgacs.org

Table 2: Chromatographic Separation Approaches for Enantiomers

| Technique | Stationary Phase | Principle | Typical Application |

| Chiral HPLC/GC/SFC | Chiral Stationary Phase (CSP) chiralpedia.commdpi.com | Differential formation of transient diastereomeric complexes between enantiomers and the CSP. preprints.org | Analytical and preparative separation of racemic mixtures. nih.gov |

| Flash Chromatography | Achiral (e.g., Silica Gel) | Separation of the major enantiomer from the minor one in an enantiomerically enriched mixture. nih.govacs.orgmpg.de | Purification of products from asymmetric synthesis. nih.govacs.org |

The choice between optical resolution and chromatographic separation depends on various factors, including the scale of the separation, the nature of the compound, and the desired level of enantiomeric purity. For the preparation of enantiomerically pure this compound, both pathways offer effective solutions.

Chemical Reactivity and Transformation Mechanisms of Dimethyl 3 Phenylpentanedioate

Fundamental Chemical Transformations of the Diester Functionality

The reactivity of Dimethyl 3-phenylpentanedioate is largely defined by its two methyl ester groups. These groups are susceptible to a range of transformations common to carboxylic acid derivatives, most notably redox reactions and nucleophilic acyl substitutions.

Redox Chemistry: Oxidation and Reduction Pathways

The term "redox" in organic chemistry often refers to the change in the number of bonds to oxygen or hydrogen at a carbon atom. youtube.com The ester functionalities of this compound can undergo reduction, while the alkyl backbone could be subject to oxidation under harsh conditions.

Reduction: The ester groups are readily reduced by strong reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran. This reaction converts both ester groups into primary alcohols, yielding 3-phenylpentane-1,5-diol. molaid.com The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion and subsequent further reduction of the intermediate aldehyde.

Oxidation: While esters are generally resistant to oxidation compared to aldehydes or alcohols, the molecular framework can be oxidized under forcing conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially cleave the molecule or oxidize the benzylic position, though specific literature on the oxidation of this compound is sparse. Generally, the oxidation of similar ester compounds can lead to the formation of corresponding carboxylic acids.

Table 1: Redox Reactions of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-phenylpentane-1,5-diol molaid.com |

Nucleophilic Acyl Substitution and Related Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. libretexts.orglibretexts.org This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, methoxide). unizin.org

Hydrolysis: In the presence of acid or base and water, this compound can be hydrolyzed back to its parent carboxylic acid, 3-phenylglutaric acid.

Base-Catalyzed Hydrolysis (Saponification): This is an essentially irreversible process where a hydroxide (B78521) ion acts as the nucleophile. masterorganicchemistry.com The reaction yields the dicarboxylate salt, which is then protonated in an acidic workup to give 3-phenylglutaric acid.

Acid-Catalyzed Hydrolysis: This is an equilibrium process where the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with an excess of ethanol (B145695) would lead to the formation of Diethyl 3-phenylpentanedioate. To drive the equilibrium towards the product, the alcohol is typically used as the solvent. masterorganicchemistry.com

Amidation: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction is generally slower than the hydrolysis or transesterification and often requires heating. The reaction of this compound with ammonia would yield 3-phenylpentanediamide.

Table 2: Nucleophilic Acyl Substitution Reactions

| Reaction Name | Nucleophile | Reagents/Conditions | Product |

|---|---|---|---|

| Saponification | OH⁻ | 1. NaOH (aq), Heat 2. H₃O⁺ | 3-phenylglutaric acid |

| Acidic Hydrolysis | H₂O | H₃O⁺, Heat | 3-phenylglutaric acid |

| Transesterification | R'OH | R'OH, H⁺ or R'O⁻ catalyst | Dialkyl 3-phenylpentanedioate |

Nucleophilic and Electrophilic Engagement of the Molecular Framework

Reactivity with External Nucleophiles

The primary mode of reactivity involving external nucleophiles is the deprotonation at the α-carbons. The protons on the carbons adjacent to the ester carbonyls (C2 and C4) are acidic (pKa ≈ 25) due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting carbanion (enolate) to be resonance-stabilized. masterorganicchemistry.com

Strong bases, such as sodium methoxide (NaOMe) or sodium hydride (NaH), are capable of abstracting these protons to form an enolate ion. stackexchange.com This enolate is a potent carbon-based nucleophile and is the key intermediate for a variety of subsequent reactions.

Reactivity with External Electrophiles

Once formed, the enolate of this compound can react with various electrophiles in C-C bond-forming reactions.

Alkylation: The nucleophilic enolate can attack an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a new C-C bond at the α-position.

Acylation: Reaction with an acyl halide or anhydride (B1165640) introduces an acyl group at the α-position, leading to a β-keto ester derivative.

These reactions allow for the elaboration of the carbon skeleton, making the diester a useful building block in organic synthesis.

Ambident Reactivity and Control of Chemoselectivity

The most significant reaction involving the dual nucleophilic and electrophilic nature of this compound is the intramolecular Dieckmann condensation. wikipedia.orgyoutube.com This reaction provides a classic example of controlling chemoselectivity, favoring an intramolecular pathway over an intermolecular one to form a stable cyclic product.

In the Dieckmann condensation, a base (typically sodium methoxide, to prevent transesterification) is used in stoichiometric amounts to generate the enolate at one of the α-carbons. masterorganicchemistry.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. stackexchange.comyoutube.com This intramolecular nucleophilic acyl substitution results in the formation of a stable six-membered ring and the elimination of a molecule of methanol (B129727). The product is a cyclic β-keto ester: methyl 4-phenyl-2-oxocyclohexane-1-carboxylate. The reaction is driven to completion because the resulting β-keto ester has a highly acidic proton between its two carbonyl groups, which is irreversibly deprotonated by the methoxide base generated during the cyclization. A final acidic workup is required to re-protonate the molecule and yield the neutral product. youtube.com

Table 3: Dieckmann Condensation of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | A strong base (e.g., NaOMe) removes an α-proton. | Resonance-stabilized enolate |

| 2. Intramolecular Attack | The nucleophilic enolate attacks the second ester carbonyl. | Tetrahedral alkoxide intermediate |

| 3. Elimination | The tetrahedral intermediate collapses, eliminating a methoxide ion. | Cyclic β-keto ester |

| 4. Deprotonation | The acidic proton between the carbonyls is removed by methoxide. | Enolate of the β-keto ester |

Advanced Catalytic Methodologies in Functional Group Interconversion and Bond Formation

The transformation of this compound and the synthesis of its chiral analogues are significantly enhanced by advanced catalytic systems. These methods offer pathways to high-value compounds that are otherwise difficult to access, providing chemists with powerful tools for molecular design and construction.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for complex chemical transformations. One notable application is in the asymmetric synthesis of dicarboxylic acid derivatives, which are valuable chiral building blocks.

A key example involves the synthesis of (R)-Dimethyl 2-Methylene-3-phenylpentanedioate, a direct precursor that can be transformed into the corresponding saturated diester. This synthesis is achieved through an organocatalytic allylic-allylic alkylation of a Morita–Baylis–Hillman (MBH) carbonate. The reaction employs 3,5-dimethyl-4-nitroisoxazole (B73060) as a vinylogous pronucleophile, catalyzed by a dimeric cinchona alkaloid derivative, which ensures high enantioselectivity. nih.govresearchgate.netbeilstein-journals.org The initially formed product, containing a 4-nitroisoxazole (B72013) moiety, is then converted to the dicarboxylate through hydrolysis and esterification. nih.govresearchgate.net This transformation is significant as the optical purity achieved in the organocatalytic step is largely maintained throughout the subsequent reactions. nih.govbeilstein-journals.org

The optimization of this enantioselective allylic-allylic alkylation was systematically studied, with key findings summarized in the table below.

Table 1: Optimization of Enantioselective Allylic–Allylic Alkylation

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | 5a | Toluene | 20 | 24 | 28 | 6 |

| 2 | 5b | Toluene | 20 | 24 | 35 | 10 |

| 3 | 5c | Toluene | 20 | 24 | 41 | 15 |

| 4 | 5d | Toluene | 20 | 24 | 56 | 23 |

| 5 | 5e | Toluene | 20 | 24 | 67 | 78 |

| 6 | 5f | Toluene | 20 | 24 | 81 | 90 |

| 7 | 5f | CH₂Cl₂ | 20 | 24 | 82 | 91 |

| 8 | 5f | THF | 20 | 24 | 65 | 85 |

| 9 | 5f | Et₂O | 20 | 24 | 78 | 88 |

| 10 | 5f | CH₂Cl₂ | 0 | 48 | 84 | 93 |

Data sourced from Albrecht, Ł., et al. (2020). Reactions performed using 3,5-dimethyl-4-nitroisoxazole (1 equiv) and MBH carbonate (1 equiv) with catalyst (10 mol%). Enantiomeric excess (ee) determined by chiral HPLC analysis. nih.gov

Another powerful organocatalytic method is the asymmetric Mukaiyama-Michael reaction. This reaction has been used to prepare dimethyl (S)-2,2-dimethyl-3-phenylpentanedioate, a related diester, by reacting (E)-methyl cinnamate (B1238496) with a silyl (B83357) ketene (B1206846) acetal. mcours.net The reaction is catalyzed by a chiral imidodiphosphorimidate (IDPi) catalyst, achieving high conversion and enantioselectivity. mcours.net

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of chemical transformations that are often difficult or impossible to achieve by other means. researchgate.net These catalysts, typically based on metals like palladium, rhodium, and iron, are highly valued for their ability to activate otherwise inert bonds and to facilitate cross-coupling reactions, C-H functionalization, and cycloadditions. libretexts.orgnih.govnih.gov

While specific literature detailing the direct use of this compound as a substrate in transition-metal-catalyzed reactions is not abundant, the structural motifs within the molecule suggest significant potential for such transformations. The phenyl group, for instance, is a prime candidate for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, which could be used to introduce further complexity to the aromatic core. libretexts.orglibretexts.orgdiva-portal.org Furthermore, iron and rhodium catalysts are increasingly used for C-H bond activation, which could potentially functionalize the benzylic or aliphatic C-H bonds within the pentanedioate (B1230348) backbone. nih.govresearchgate.netnih.gov

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov For example, a Pd(0) catalyst can oxidatively add to an aryl halide. A subsequent transmetalation with an organometallic reagent, followed by reductive elimination, forms a new carbon-carbon bond and regenerates the active Pd(0) catalyst. nih.gov Given the presence of the phenyl group in this compound, derivatization via these powerful catalytic cycles represents a promising area for future research.

Stereoselective catalysis is crucial for producing enantiomerically pure compounds, a fundamental requirement in fields such as medicinal chemistry and materials science. tcichemicals.com Asymmetric induction describes the process where a chiral feature in a substrate, reagent, or catalyst preferentially directs the formation of one enantiomer or diastereoisomer over another. eie.gr

The organocatalytic synthesis of dicarboxylic acid derivatives related to this compound provides an excellent example of an asymmetric induction pathway. nih.gov In the allylic-allylic alkylation reaction previously mentioned, the chiral dimeric cinchona alkaloid catalyst creates a chiral environment around the reactants. This forces the nucleophilic attack to occur from a specific face, leading to the formation of one enantiomer of the product in significant excess. nih.govresearchgate.netbeilstein-journals.org The reaction proceeds with excellent enantiocontrol for a variety of substituted phenyl groups on the MBH carbonate substrate, demonstrating the robustness of the asymmetric induction. nih.govresearchgate.net

The scope of this stereoselective reaction is broad, accommodating various substituents on the aromatic ring of the Morita-Baylis-Hillman carbonate.

Table 2: Substrate Scope for the Asymmetric Synthesis of Precursors to Dimethyl 2-Methylene-3-arylpentanedioates

| Entry | Aryl Group (Ar) | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Phenyl | 84 | 93 |

| 2 | 4-Fluorophenyl | 86 | 94 |

| 3 | 4-Chlorophenyl | 85 | 93 |

| 4 | 4-Bromophenyl | 87 | 94 |

| 5 | 3-Chlorophenyl | 89 | 92 |

| 6 | 2-Chlorophenyl | 81 | 95 |

| 7 | 4-Methylphenyl (p-tolyl) | 92 | 92 |

| 8 | 4-Methoxyphenyl | 88 | 91 |

| 9 | Benzo[d] researchgate.netmcours.netdioxol-5-yl | 89 | 93 |

Data sourced from Albrecht, Ł., et al. (2020). Conditions: Catalyst 5f (10 mol%), CH₂Cl₂, 0 °C. Enantiomeric excess (ee) determined by chiral HPLC analysis. nih.govresearchgate.net

In addition to organocatalysis, enzymatic reactions also offer powerful stereoselective pathways. For instance, the asymmetric hydrolysis of diethyl 3-phenylpentanedioate using lipases has been reported, demonstrating the potential of biocatalysis to achieve high enantioselectivity in transformations involving this class of compounds. nih.gov These stereoselective methods, whether through organocatalysis or biocatalysis, are essential for accessing the specific stereoisomers of this compound and its derivatives required for advanced applications.

Spectroscopic and Structural Elucidation of Dimethyl 3 Phenylpentanedioate

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the electronic, vibrational, and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the assignment of specific resonances to individual atoms within the dimethyl 3-phenylpentanedioate structure.

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the signals provide a wealth of information. For instance, the protons of the methyl ester groups are expected to appear as singlets, while the protons on the pentanedioate (B1230348) backbone will exhibit more complex splitting patterns due to coupling with adjacent protons. The aromatic protons of the phenyl group typically appear in a distinct region of the spectrum. libretexts.orgmsu.edu

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. libretexts.org Each unique carbon atom in this compound will give rise to a distinct signal, with the chemical shifts indicating the type of carbon (e.g., carbonyl, aromatic, aliphatic). libretexts.orgpressbooks.pub For example, the carbonyl carbons of the ester groups are characteristically found at the low-field end of the spectrum. libretexts.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are particularly valuable for establishing the connectivity between protons on adjacent carbons. longdom.org By analyzing the cross-peaks in a COSY spectrum, the spin-spin coupling relationships between protons can be traced, confirming the sequence of atoms in the pentanedioate chain. longdom.org Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed for stereochemical analysis, providing information about the through-space proximity of protons and helping to determine the relative stereochemistry of chiral centers. researchgate.net The presence of a chiral center at the C3 position of the pentanedioate chain makes stereochemical analysis crucial. masterorganicchemistry.com

A representative, though not specific to this exact molecule, ¹H NMR data for a related compound, (R)-Dimethyl 2-Methylene-3-phenylpentanedioate, shows the phenyl protons in the range of δ 7.18-7.28 ppm. acs.org

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 160-220 |

| Aromatic (C-Ar) | 110-160 |

| Methine (CH-Ph) | 40-60 |

| Methylene (B1212753) (CH₂) | 20-50 |

| Methoxy (B1213986) (OCH₃) | 50-60 |

| Note: These are general predicted ranges and actual values may vary. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum will be the strong absorption band due to the C=O stretching vibration of the ester functional groups. This band typically appears in the region of 1750-1735 cm⁻¹. The presence of the phenyl group will be indicated by C-H stretching vibrations of the aromatic ring, usually observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which give rise to absorptions in the 1600-1450 cm⁻¹ region. Additionally, C-O stretching vibrations of the ester groups will be present in the 1300-1000 cm⁻¹ range.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. msu.edu For this compound (C₁₃H₁₆O₄), the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight of 236.26 g/mol . nih.gov

The fragmentation of the molecular ion provides valuable clues about the molecule's structure. libretexts.orgyoutube.com Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The phenyl group can also lead to characteristic fragments. The analysis of these fragment ions helps to piece together the molecular structure. docbrown.info For instance, the observation of a peak corresponding to the loss of a methoxy radical (M - 31) or a carbomethoxy radical (M - 59) would be indicative of a methyl ester.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The chromophores, or light-absorbing groups, in this compound are the phenyl ring and the carbonyl groups of the esters. msu.edu

The phenyl group exhibits characteristic π → π* transitions. Benzene itself shows strong absorption bands around 180 nm and 200 nm, with a weaker, fine-structured band around 254 nm. msu.edu In this compound, the substitution on the phenyl ring may cause a shift in the position and intensity of these absorptions. The carbonyl groups of the ester moieties undergo n → π* transitions, which are typically weaker and appear at longer wavelengths compared to the π → π* transitions. rsc.org The UV-Vis spectrum can therefore confirm the presence of these chromophoric systems within the molecule.

Given that this compound possesses a chiral center at the C3 position, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) can be employed to determine its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the atoms, particularly the chromophores, around the stereocenter. By comparing the experimental ECD spectrum with spectra calculated for the different possible enantiomers using quantum chemical methods, the absolute configuration (R or S) of the chiral center can be unambiguously assigned. acs.org For example, in a study of a related compound, the ECD spectrum was used to confirm the absolute configuration of the major enantiomer obtained from an asymmetric synthesis. acs.org

X-ray Crystallography for Molecular Structure and Conformation Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined with high precision.

A single-crystal X-ray diffraction study of this compound has been reported. nih.gov The analysis revealed that the compound crystallizes in the triclinic space group P-1. nih.gov The crystal structure confirms the connectivity of the atoms and provides detailed information about bond lengths, bond angles, and torsion angles. nih.gov

The study showed that the carbon skeleton of the pentanedioate chain has an extended structure. nih.gov The phenyl ring is nearly perpendicular to a plane formed by several atoms of the pentanedioate backbone, with a dihedral angle of 88.945 (6)°. nih.goviucr.org The two terminal carboxylate groups are twisted relative to each other, with a dihedral angle of 23.80 (9)°. nih.goviucr.org In the crystal, molecules are linked by weak C-H···O hydrogen bonds, forming one-dimensional chains. nih.goviucr.org

Conformational analysis, which can also be studied theoretically, helps to understand the preferred spatial arrangements of the molecule. mdpi.comyoutube.comyoutube.com The experimental data from X-ray crystallography provides a snapshot of the molecule's conformation in the solid state, which is often the lowest energy conformation under those conditions.

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₆O₄ | nih.gov |

| Molecular Weight | 236.26 g/mol | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 5.7944 (2) | nih.gov |

| b (Å) | 8.7668 (3) | nih.gov |

| c (Å) | 12.7591 (4) | nih.gov |

| α (°) | 92.609 (2) | nih.gov |

| β (°) | 101.979 (2) | nih.gov |

| γ (°) | 96.140 (2) | nih.gov |

| Volume (ų) | 628.86 (4) | nih.gov |

| Z | 2 | nih.gov |

Crystal Structure Determination and Refinement Protocols

The crystalline structure of this compound was determined through single-crystal X-ray diffraction. Colorless crystals of the compound were analyzed at a temperature of 296 K. nih.gov The data collection was performed using a Bruker SMART 1000 CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). nih.gov

A total of 8883 reflections were measured, resulting in 2207 independent reflections, of which 1839 had an intensity greater than 2σ(I). nih.gov The structure was solved and refined using the SHELXTL software package. nih.gov All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. iucr.org The final refinement converged with an R-factor (R[F² > 2σ(F²)]) of 0.038 and a weighted R-factor (wR(F²)) of 0.116. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₆O₄ |

| Formula weight | 236.26 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.7944 (2) |

| b (Å) | 8.7668 (3) |

| c (Å) | 12.7591 (4) |

| α (°) | 92.609 (2) |

| β (°) | 101.979 (2) |

| γ (°) | 96.140 (2) |

| Volume (ų) | 628.86 (4) |

| Z | 2 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

| R-factor (R[F² > 2σ(F²)]) | 0.038 |

| Weighted R-factor (wR(F²)) | 0.116 |

| Goodness-of-fit (S) | 1.07 |

Data sourced from Zhang et al. (2010). nih.gov

Analysis of Dihedral Angles and Molecular Conformation in the Solid State

In the solid state, the carbon skeleton of the pentanedioate chain adopts an approximately extended conformation. iucr.org The molecular structure reveals significant twisting between its constituent parts. The phenyl ring is positioned nearly perpendicular to the plane formed by atoms C7, C8, and C11 of the pentanedioate backbone, with a specific dihedral angle of 88.945 (6)°. nih.goviucr.org

Furthermore, the two terminal carboxylate groups are not coplanar; they are twisted relative to each other, exhibiting a dihedral angle of 23.80 (9)°. nih.goviucr.org This twisted conformation is a key feature of the molecule's three-dimensional structure in the crystalline form. nih.gov

Intermolecular Interactions and Supramolecular Assembly in Crystalline Systems

The crystal packing of this compound is primarily governed by weak intermolecular C—H⋯O hydrogen bonds. nih.gov These interactions are crucial in the formation of the supramolecular architecture. Specifically, a hydrogen bond exists between a hydrogen atom on the pentanedioate chain (C8—H8B) and an oxygen atom of a carboxylate group on an adjacent molecule (O4). nih.gov

This specific interaction links individual molecules into a one-dimensional chain that propagates along the crystallographic a-axis. nih.goviucr.org This arrangement constitutes the supramolecular assembly of the compound in the crystalline state. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C8—H8B⋯O4ⁱ | 0.97 | 2.53 | 3.3987 (19) | 149 |

Symmetry code: (i) x+1, y, z. Data sourced from Zhang et al. (2010). nih.goviucr.org

Computational and Theoretical Investigations of Dimethyl 3 Phenylpentanedioate

Quantum Chemical Approaches in Molecular System Characterization

Quantum chemical methods are foundational to modern molecular science, providing a theoretical framework for predicting and interpreting the behavior of chemical systems. nih.govunige.ch These approaches are based on solving, or approximating solutions to, the Schrödinger equation for a given molecule. The resulting wave function and energy provide a wealth of information, including molecular geometry, electronic structure, and spectroscopic properties. For a molecule such as Dimethyl 3-phenylpentanedioate, quantum chemical calculations can characterize its stable conformations, the distribution of electron density, and the nature of its chemical bonds. unige.ch These methods are instrumental in building a comprehensive understanding of the molecule's intrinsic properties, which govern its interactions and chemical transformations. nih.gov

Density Functional Theory (DFT) Calculations and Advanced Computational Chemistry

Among the various quantum chemical methods, Density Functional Theory (DFT) has become a particularly widespread and effective tool for studying medium to large-sized molecules due to its favorable balance of computational cost and accuracy. uni-muenchen.despringerprofessional.de DFT methods calculate the total energy of a system based on its electron density, a function of only three spatial variables, rather than the complex many-electron wave function. springerprofessional.de Functionals like B3LYP are commonly used in conjunction with basis sets (e.g., 6-31G* or 6-311++G(d,p)) to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. nih.govals-journal.com

Experimental techniques like X-ray crystallography provide precise geometric data for molecules in the solid state. For this compound, crystallographic studies have determined its molecular structure, revealing key bond lengths, angles, and conformational details. nih.gov In one analysis, the compound was found to crystallize in the triclinic space group P-1. The carbon skeleton of the pentanedioate (B1230348) chain adopts an approximately extended structure. nih.gov

A crucial geometric feature is the relative orientation of the two terminal carboxylate groups, which are twisted with respect to each other by a dihedral angle of 23.80 (9)°. nih.gov The phenyl ring is positioned nearly perpendicular to the plane formed by atoms C7, C8, and C11, with a dihedral angle of 88.945 (6)°. nih.gov In the crystal lattice, molecules are linked into one-dimensional chains along the a-axis by weak intermolecular C-H···O hydrogen bonds. nih.gov

Computational DFT calculations can be used to optimize the geometry of the molecule in the gas phase or in solution, allowing for a direct comparison with experimental data. These calculations can also determine the relative energies of different possible conformations and the structures of transient intermediates that may form during chemical reactions. als-journal.com

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| Bond Lengths | |

| C1—C6 | 1.3803 (18) |

| C1—C2 | 1.3855 (19) |

| C9—O2 | 1.1962 (17) |

| Bond Angles | |

| C6—C1—C2 | 120.25 (13) |

| C2—C1—C7 | 120.73 (12) |

| C6—C1—C7 | 119.01 (12) |

| Torsion Angles | |

| C2—C1—C7—C8 | 119.33 (14) |

| C6—C1—C7—C8 | -61.21 (17) |

Data sourced from single-crystal X-ray diffraction analysis. nih.gov

DFT calculations are a cornerstone for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. youtube.com This involves locating and characterizing the geometry and energy of transition states—the high-energy structures that represent the barrier to a reaction. youtube.com The calculated activation energy (the energy difference between the reactants and the transition state) determines the theoretical rate of the reaction. youtube.com

For reactions involving this compound, such as its formation or subsequent transformation, DFT can be used to model the step-by-step process of bond breaking and formation. researchgate.net For instance, in a nucleophilic substitution reaction, calculations can distinguish between a concerted, one-step mechanism (like an SN2 reaction) and a multi-step mechanism involving a stable intermediate. researchgate.netyoutube.com The analysis of electronic properties, such as the distribution of charges or the nature of frontier molecular orbitals, can further explain why certain sites on the molecule are more reactive than others. mdpi.com

Computational models are highly effective at predicting various spectroscopic properties, which can then be compared with experimental spectra to validate the structural assignment. als-journal.commdpi.com DFT and its time-dependent extension (TD-DFT) can accurately calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. nih.govmdpi.com

Vibrational Spectroscopy: Calculations can produce a theoretical IR spectrum where the frequencies and intensities of vibrational modes (e.g., C=O stretches, C-H bends) correspond to those measured experimentally. nih.gov

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. These calculated values are often scaled using a linear regression analysis against experimental data for known compounds to improve their accuracy. als-journal.com

Electronic Circular Dichroism (ECD): For chiral molecules, TD-DFT can predict ECD spectra. This has been demonstrated in a study of a closely related compound, (R)-Dimethyl 2-methylene-3-phenylpentanedioate. Researchers used TD-CAM-B3LYP calculations to generate a theoretical ECD spectrum, which showed excellent agreement with the experimental spectrum, unambiguously confirming the absolute (R) configuration of the product. acs.org This highlights the power of combining computational and experimental spectroscopy for stereochemical assignments.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for finding minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules. nih.govdovepress.com An MD simulation calculates the forces on each atom and uses the laws of motion to model the atomic movements over time, effectively generating a trajectory of the molecule's conformational changes. mdpi.com

For a flexible molecule like this compound, which has multiple rotatable single bonds, the conformational landscape can be complex. MD simulations can explore this landscape, revealing the different shapes the molecule can adopt in solution, the relative stability of these conformations, and the energy barriers for converting between them. dovepress.commdpi.com This approach provides a dynamic picture that complements the static, time-averaged information from experiments like NMR or the solid-state picture from X-ray crystallography. mdpi.com

Theoretical Insights into Stereoselectivity and Chiral Recognition

Many chemical reactions can produce multiple stereoisomers, and understanding the origin of stereoselectivity is a major goal of organic chemistry. Computational chemistry offers profound insights into why one stereoisomer is formed preferentially over another. acs.org

By calculating the transition state energies for all possible stereochemical pathways of a reaction, chemists can predict the major product. The pathway with the lowest-energy transition state will be the fastest and therefore the most favored. researchgate.net

In the context of chiral molecules related to this compound, theoretical methods are crucial. As mentioned, computational modeling of the ECD spectrum was vital in confirming the absolute configuration of an enantiomerically enriched product. acs.orgnih.gov Furthermore, DFT calculations have been successfully used to determine the preferred conformation and absolute configuration of other chiral diesters, such as dimethyl-L-tartrate, by comparing calculated and experimental vibrational circular dichroism (VCD) spectra. uni-muenchen.de These computational approaches allow researchers to rationalize the outcomes of asymmetric syntheses and design new catalysts or reaction conditions to achieve high stereoselectivity.

Elucidation of Chiral Induction Mechanisms and Stereochemical Control

The synthesis of a specific stereoisomer of a chiral molecule is a significant challenge in organic chemistry. Computational studies are instrumental in understanding and predicting the outcomes of asymmetric syntheses. In the context of this compound, which possesses a chiral center at the C3 position, computational chemistry can elucidate the mechanisms of chiral induction.

Chiral induction is the process by which a chiral entity, be it a catalyst, auxiliary, or solvent, influences the formation of a new stereocenter, leading to a predominance of one enantiomer or diastereomer. nih.govrsc.org Computational modeling, particularly using Density Functional Theory (DFT), can map the potential energy surfaces of reaction pathways. frontiersin.orgmdpi.com This allows for the identification of the transition states that lead to the different stereoisomers. By comparing the energies of these transition states, chemists can predict which stereoisomer will be the major product.

For the synthesis of enantiomerically enriched this compound, a chiral catalyst would be employed. Computational studies can model the interaction between the catalyst and the prochiral substrate. These models can reveal the non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for the stereochemical control. mvpsvktcollege.ac.in For instance, in a Michael addition reaction to form the 3-phenylpentanedioate backbone, a chiral catalyst can create a chiral environment that favors one face of the prochiral enolate attacking the acceptor.

The stereochemical outcome of a reaction can be highly dependent on the solvent and temperature. Computational models can incorporate these parameters to provide more accurate predictions. rsc.org By understanding the intricate details of the chiral induction mechanism at a molecular level, more efficient and selective synthetic strategies for obtaining specific stereoisomers of this compound can be designed.

Stereoisomerism and Diastereomeric Analysis through Computational Modeling

This compound has a stereocenter at the C3 carbon, meaning it can exist as two enantiomers: (R)-Dimethyl 3-phenylpentanedioate and (S)-Dimethyl 3-phenylpentanedioate. If additional stereocenters were introduced into the molecule, diastereomers would also be possible.

The analysis of diastereomers, if they were to be synthesized, would follow a similar computational approach. The relative energies of the diastereomers would be calculated to predict their thermodynamic stability. This information is crucial for understanding the outcome of reactions where multiple diastereomers can be formed and for designing purification strategies.

Correlation of Theoretical and Experimental Spectroscopic Data

A critical aspect of computational chemistry is the ability to predict spectroscopic data, which can then be compared with experimental results to validate the computational model. mdpi.com For this compound, this involves calculating theoretical NMR, IR, and other spectroscopic parameters and correlating them with experimentally obtained spectra.

Experimental Data:

The crystal structure of this compound has been determined by X-ray crystallography, providing precise experimental data on its solid-state conformation. nih.gov

Interactive Table: Crystal Data and Structure Refinement for this compound nih.gov

| Parameter | Value |

| Empirical formula | C₁₃H₁₆O₄ |

| Formula weight | 236.26 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 5.7944 (2) |

| b (Å) | 8.7668 (3) |

| c (Å) | 12.7591 (4) |

| α (°) | 92.609 (2) |

| β (°) | 101.979 (2) |

| γ (°) | 96.140 (2) |

| Volume (ų) | 628.86 (4) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.116 |

Theoretical Calculations:

Using the optimized geometry from DFT calculations, theoretical spectroscopic data can be generated.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. d-nb.infonmrdb.org These predicted chemical shifts can be compared to experimental NMR spectra. For example, the protons of the methyl ester groups and the protons on the phenyl ring and the pentanedioate backbone would have characteristic predicted chemical shifts. libretexts.org Discrepancies between the theoretical and experimental values can often be rationalized by considering solvent effects and the dynamic nature of the molecule in solution, which may differ from the calculated gas-phase or solid-state structure.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the IR spectrum can also be calculated. These calculations can help in the assignment of the absorption bands observed in the experimental IR spectrum. For this compound, key vibrational modes would include the C=O stretching of the ester groups, the C-O stretching, and the various vibrations of the phenyl ring and the aliphatic chain.

By achieving a good correlation between the theoretical and experimental spectroscopic data, the computational model is validated. This validated model can then be used with greater confidence to predict other properties of the molecule and to study its reactivity and interactions.

Applications in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate in Organic Synthesis

Dimethyl 3-phenylpentanedioate and its parent structure, 3-phenylpentanedioic acid, serve as valuable and versatile building blocks in the field of organic synthesis. The presence of two ester functional groups provides reactive sites for a variety of chemical transformations, while the phenyl-substituted pentanedioate (B1230348) backbone offers a core structure that can be elaborated upon. This versatility allows for its use as a key intermediate in the construction of more complex and functionally diverse molecules. acs.orgd-nb.info Its utility is demonstrated in its application as a precursor for creating substituted dicarboxylic acids, chiral scaffolds, and for incorporation into larger, intricate molecular architectures. acs.orgresearchgate.netscribd.comresearchgate.net

Precursor for Structurally Diverse Chemical Entities

The structure of this compound is a foundational component for the synthesis of a wide array of chemical compounds. Its carbon skeleton and reactive ester groups enable chemists to introduce new functional groups and build stereochemically complex centers, leading to structurally diverse molecules. acs.orgscribd.comescholarship.org

This compound is a key precursor for accessing various substituted dicarboxylic acids and their ester derivatives. A notable synthetic strategy involves the allylic-allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates. acs.orgacs.org In this approach, a vinylogous pronucleophile, such as 3,5-dimethyl-4-nitroisoxazole (B73060), is used in a reaction that ultimately forms a new carbon-carbon bond. nih.govresearchgate.net The isoxazole (B147169) moiety in the resulting product serves as a masked carboxylic acid group. acs.org

This intermediate can then be transformed into a dicarboxylic acid derivative. acs.org For instance, treatment with an aqueous sodium hydroxide (B78521) solution followed by esterification can convert the isoxazole ring into a second carboxyl group, yielding a substituted pentanedioate structure. acs.orgnih.gov This method provides a powerful route to dicarboxylic acid derivatives that might be challenging to synthesize using other methods. acs.org A key example is the synthesis of (R)-Dimethyl 2-Methylene-3-phenylpentanedioate, which was obtained in an 83% yield through this transformation sequence. acs.orgnih.gov

| Product | Precursor | Key Reagents | Yield | Reference |

| (R)-Dimethyl 2-Methylene-3-phenylpentanedioate | (R)-Methyl 4-(3-methyl-4-nitroisoxazol-5-yl)-2-methylene-3-phenylbutanoate | 1. NaOH (aq) 2. Esterification | 83% | acs.orgnih.gov |

The synthesis of enantiomerically pure or enriched compounds is a central goal of modern organic synthesis, and intermediates derived from this compound are instrumental in this pursuit. acs.orgresearchgate.net Asymmetric synthesis methodologies allow for the creation of chiral scaffolds and advanced building blocks from this precursor. acs.org

A significant breakthrough is the organocatalytic asymmetric allylic-allylic alkylation of MBH carbonates. nih.gov This reaction, when catalyzed by dimeric cinchona alkaloids, proceeds with excellent enantiocontrol, establishing a chiral center in the molecule. acs.orgnih.govresearchgate.net The resulting products, such as (R)-Dimethyl 2-Methylene-3-phenylpentanedioate, are themselves valuable chiral building blocks for further synthetic elaboration. acs.orgnih.gov The high degree of stereocontrol is a testament to the efficacy of the nucleophilic catalysis mechanism. acs.org

Beyond this specific reaction, the 3-phenylpentanedioate framework has been incorporated into other complex chiral molecules. Research has documented the synthesis of derivatives like dimethyl (2R,3S)-2-(1H-indol-1-yl)-3-phenylpentanedioate and dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate, highlighting the adaptability of the parent structure for creating advanced, stereochemically defined building blocks. scribd.combeilstein-journals.org

| Chiral Derivative Synthesized | Synthetic Context/Method | Key Feature | Reference |

| (R)-Dimethyl 2-Methylene-3-phenylpentanedioate | Asymmetric allylic-allylic alkylation | High enantiocontrol using cinchona alkaloid catalyst | acs.orgnih.govresearchgate.net |

| (–)-Dimethyl 2-methoxy-3-methyl-2-phenylpentanedioate | Multi-step synthesis | Creation of a tetrasubstituted carbon center | escholarship.org |

| Dimethyl (2R,3S)-2-(1H-indol-1-yl)-3-phenylpentanedioate | Lewis base catalysis | Synthesis of complex amino acid derivatives | scribd.com |

| Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | Rhodium-catalyzed isomerization of an isoxazole | Formation of a highly strained azirine ring system | beilstein-journals.org |

The fundamental structure of 3-phenylpentanedioic acid, the parent diacid of this compound, can be integrated into significantly larger and more complex molecular systems, such as coordination polymers. researchgate.netresearchgate.net In this context, the deprotonated dicarboxylate, 3-phenylpentanedioate (PGA), acts as a versatile ligand capable of bridging multiple metal centers. researchgate.netresearchgate.net

For example, novel binuclear copper(II) complexes have been synthesized using 3-phenylpentanedioate in conjunction with nitrogen-containing heterocyclic auxiliary ligands like 2,2'-bipyridine (B1663995) (Bipy) and 1,10-phenanthroline (B135089) (Phen). researchgate.netresearchgate.net In these structures, the 3-phenylpentanedioate ligand links two copper(II) ions, forming complex molecules with defined geometries and interesting properties. researchgate.net The resulting architectures, such as [Cu₂(PGA)₂(Bipy)₂] and [Cu₂(PGA)₂(Phen)₂(H₂O)₂]·7(H₂O), demonstrate the successful incorporation of the simple dicarboxylic acid unit into a sophisticated, multi-component supramolecular assembly. researchgate.netresearchgate.net This showcases its role not just in covalent organic synthesis but also in the construction of metal-organic materials. researchgate.net

Q & A

Q. What are the standard synthetic routes for Dimethyl 3-phenylpentanedioate, and how can their efficiency be systematically compared?

- Methodological Answer : Begin with esterification or transesterification reactions, using acid/base catalysts (e.g., sulfuric acid or lipases). Compare efficiency by varying parameters like temperature (60–120°C), solvent polarity (e.g., methanol vs. toluene), and catalyst loading (0.1–5 mol%). Employ a pre-experimental design (e.g., one-variable-at-a-time) to identify critical factors . Validate yields via GC-MS or HPLC, and calculate reaction atom economy to assess sustainability .

Q. How should researchers design initial experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Prioritize spectroscopic characterization:

- NMR (¹H/¹³C) for structural confirmation and purity.

- FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹).

- Mass spectrometry (EI/ESI) for molecular ion validation.

Use quasi-experimental designs to standardize sample preparation (e.g., drying time, solvent purity) and minimize instrumental variability . Cross-reference with literature melting points and solubility data to confirm consistency .

Q. What steps are critical in formulating a research question on the catalytic applications of this compound?

- Methodological Answer :

Conduct a systematic literature review to identify gaps (e.g., understudied reaction mechanisms or unexplored catalyst systems) .

Align with foundational theories (e.g., steric effects in ester hydrolysis) to frame hypotheses .

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope, e.g., "How does varying the phenyl substituent position affect the compound’s catalytic activity in transesterification?" .

Advanced Research Questions

Q. How can a 2³ factorial design optimize the synthesis of this compound under green chemistry constraints?

- Methodological Answer : Select three variables (e.g., temperature, catalyst concentration, solvent ratio) at two levels each. For example:

Q. What computational strategies predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Use density functional theory (DFT) to model transition states and activation energies for ester hydrolysis or alkylation. Employ software like COMSOL Multiphysics for reaction kinetics simulations under varying pH and solvent conditions . Validate predictions with experimental data (e.g., rate constants from UV-Vis spectroscopy) and adjust force fields in molecular dynamics software to improve accuracy .

Q. How can researchers resolve contradictions between spectroscopic and chromatographic data during purity analysis?

- Methodological Answer : Apply error source triangulation :

- Re-run NMR with deuterated solvents to exclude moisture interference.

- Compare HPLC retention times with spiked standards to identify co-eluting impurities.

- Perform principal component analysis (PCA) on raw spectral data to detect outlier batches . If discrepancies persist, use orthogonal methods (e.g., X-ray crystallography) for definitive structural confirmation .

Q. What methodologies enable the integration of this compound into multi-step synthetic pathways with high reproducibility?

- Methodological Answer : Implement design of experiments (DoE) for each synthetic step, ensuring robustness via:

- Central composite designs to map optimal intermediate purification conditions.

- Response surface methodology to balance reaction time and yield.

Use lab automation tools (e.g., robotic liquid handlers) for precise reagent dispensing and minimize human error . Document procedural deviations in a shared digital platform for reproducibility audits .

Q. How can advanced statistical models address batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Apply mixed-effects models to account for fixed (e.g., catalyst type) and random (e.g., ambient humidity) variables. Use Monte Carlo simulations to predict variability thresholds under scaled-up conditions. Cross-validate with pilot plant data and adjust process parameters iteratively .

Data Management & Validation

Q. What protocols ensure data integrity when handling toxicological studies involving this compound?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. How should researchers structure datasets for public sharing while protecting intellectual property?

- Methodological Answer :

Anonymize sensitive metadata (e.g., proprietary catalyst compositions) using tokenization . Publish processed data in standardized formats (e.g., .cif for crystallography) via repositories like Zenodo. Include detailed README files with experimental protocols and uncertainty estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.